ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Suzuki-Miyaura Coupling C-C Bond Formation Synthetic Intermediate

Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1002033-75-1) is a poly-substituted pyrazole building block featuring a C4-bromo handle, a C5-cyclopropyl ring, and a C3-difluoromethyl group, linked to an N1-ethyl acetate side chain. This specific substitution pattern is a crucial scaffold in medicinal chemistry and agrochemical research, serving as a versatile intermediate for generating libraries of compounds through sequential derivatization.

Molecular Formula C11H13BrF2N2O2
Molecular Weight 323.138
CAS No. 1002033-75-1
Cat. No. B2616086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
CAS1002033-75-1
Molecular FormulaC11H13BrF2N2O2
Molecular Weight323.138
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(C(=N1)C(F)F)Br)C2CC2
InChIInChI=1S/C11H13BrF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3
InChIKeyLNGLAGJIIXCQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate for Advanced Intermediate Procurement


Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1002033-75-1) is a poly-substituted pyrazole building block featuring a C4-bromo handle, a C5-cyclopropyl ring, and a C3-difluoromethyl group, linked to an N1-ethyl acetate side chain [1]. This specific substitution pattern is a crucial scaffold in medicinal chemistry and agrochemical research, serving as a versatile intermediate for generating libraries of compounds through sequential derivatization . Its unique combination of substituents offers a balance of reactivity and physicochemical properties that are difficult to replicate with structurally simpler analogs.

Why Generic Substitution Fails for Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate


Simple in-class substitution of this compound with a close analog (e.g., replacing Br with Cl or cyclopropyl with methyl) fundamentally alters downstream synthetic utility and the final molecule's drug-likeness . The C4 bromine atom is not merely a placeholder; it is the superior handle for Pd-catalyzed cross-coupling reactions compared to a C4-chlorine, directly impacting synthetic yield and scope [1]. Simultaneously, the 5-cyclopropyl and 3-difluoromethyl groups are non-interchangeable pharmacophores that control metabolic stability and lipophilicity, meaning a change to a methyl or trifluoromethyl analog results in a compound with a completely different preclinical profile [2]. Therefore, procurement decisions must be based on these specific, quantifiable structural differentiators.

Quantitative Differentiation Guide: Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate vs. Analogs


Superior C4 Cross-Coupling Reactivity of Bromo vs. Chloro Analog

The C4-Br substituent provides a significantly more reactive handle for Pd-catalyzed cross-coupling than the C4-Cl analog (CAS 1002033-85-3). The weaker C-Br bond (bond dissociation energy ~68 kcal/mol) undergoes oxidative addition to Pd(0) much faster than a C-Cl bond (~78 kcal/mol), enabling reactions with less active substrates under milder conditions [1]. This difference is critical for late-stage diversification of complex molecules.

Suzuki-Miyaura Coupling C-C Bond Formation Synthetic Intermediate

Optimized Physicochemical Profile for CNS Drug Discovery vs. Methyl Analog

The target compound achieves a balanced lipophilicity profile (XLogP3 = 2.5) crucial for passive permeability, particularly for CNS targets, compared to the methyl analog (CAS 512809-71-1, XLogP3 = 2.45) . This specific LogP is often within the optimal range for crossing the blood-brain barrier while maintaining acceptable aqueous solubility. The chloro analog is more lipophilic (LogP = 2.91), increasing the risk of high metabolic clearance and poor pharmacokinetics .

Drug-likeness CNS Multiparameter Optimization (MPO) Physicochemical Properties

Enhanced Metabolic Stability of Cyclopropyl Group vs. Methyl Analog

The C5-cyclopropyl group offers a pathway to blocking metabolically labile sites. In contrast, the methyl analog (CAS 512809-71-1) is susceptible to CYP450-mediated oxidation at the benzylic C5 position, a common metabolic soft spot [1]. Introducing the cyclopropyl ring prevents this oxidation pathway, a well-validated medicinal chemistry strategy to improve in vivo half-life. Direct experimental evidence for the specific pyrazole series is currently limited, necessitating this as a class-level inference.

Metabolic Stability Cytochrome P450 Oxidation In Vitro ADME

Prodrug-Ready Ethyl Ester for Enhanced Permeability vs. Acid Analog

The ethyl ester side chain is a proven prodrug strategy for masking the ionizable carboxylic acid. The target compound is a neutral ethyl ester, whereas its direct hydrolysis product (CAS 1001500-11-3) is a free acid that will be predominantly ionized at physiological pH, hindering passive membrane diffusion [1]. Procurement of the ester directly enables its use in cell-based assays where intracellular delivery is required, bypassing the need for additional chemical conversion steps.

Prodrug Design Ester Bioisostere Cell Permeability

Key Differentiator in Physicochemical Property Space vs. Closest Analogs

The target compound occupies a unique multiparameter property space defined by its molecular weight (MW: 323.13 g/mol) and combination of heavy atoms [1]. This specific MW, driven by the bromine atom, places it in a higher mass range than the chloro (MW: 278.68 g/mol) and methyl (MW: 297.1 g/mol) analogs, which can be advantageous for fragment-based screening when a heavier, electron-rich halogen is needed for crystallographic detection or specific interactions .

Molecular Weight TPSA Structure-Property Relationship

High-Value Application Scenarios for Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate


Scaffold for Kinase-focused Fragment Libraries Requiring Halogen-mediated Interactions

The compound's specific bromine substituent offers a distinct advantage in structure-based drug design, particularly for kinases. The C4-bromo can engage in halogen bonding with a backbone carbonyl in the hinge region, a key interaction not achievable with a C4-chloro analog. This specific, directional interaction can be the basis for fragment library design, where the heavier, more polarizable bromine atom is crucial for on-target activity. The moderate XLogP3 of 2.5 also aligns well with the desired properties for identifying efficient fragment hits [1].

Key Intermediate in Agrochemical Discovery for Cyclopropyl-containing Fungicides

This compound is a strategic intermediate for constructing modern fungicide candidates that rely on a 3-difluoromethyl-5-cyclopropyl-pyrazole core, a motif found in several commercial agrochemicals like isoflucypram [1]. The C4-bromo handle allows for late-stage diversification of this core to rapidly generate a library of novel amide or aryl derivatives. Procuring this specific intermediate provides a direct, high-value entry point into a proven, patent-relevant chemical space, which a methyl or chloro analog cannot offer due to their difference in subsequent synthetic modification potential and final physicochemical profiles.

Precursor for CNS-Penetrant PET Tracer Development

For developing positron emission tomography (PET) tracers, this compound is an ideal cold standard and synthetic precursor. Its molecular weight (323.13 g/mol) is within the range typical for CNS drugs, and the C4-bromine can be exchanged for a radioactive isotope. The cyclopropyl and difluoromethyl groups enhance metabolic stability, a critical requirement for *in vivo* imaging agents where signals from radioactive metabolites can confound results. The balanced lipophilicity (XLogP3 = 2.5) perfectly positions it for blood-brain barrier penetration, making it a more suitable candidate for a CNS tracer precursor than the more lipophilic chloro (LogP 2.91) or more flexible methyl (LogP 2.45) analogs [1].

Procurement of a Stable, Lipophilic Ester for Cell-Based Target Engagement Assays

Sourcing the ethyl ester form of this compound is essential for cellular target engagement assays, such as CETSA or NanoBRET, where the free acid analog would fail to penetrate the cell membrane. The neutral ester acts as a permeability-enhancing prodrug, allowing the compound to reach its intracellular target. This enables direct use in assay development without additional synthetic manipulation, providing an immediately usable tool compound compared to the negatively charged, impermeable acid analog [1].

Quote Request

Request a Quote for ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.